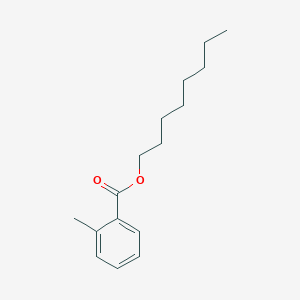

Octyl 2-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Octyl 2-methylbenzoate is an ester compound formed from the reaction of 2-methylbenzoic acid and octanol Esters are known for their pleasant odors and are often used in fragrances and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

Octyl 2-methylbenzoate can be synthesized through the esterification reaction between 2-methylbenzoic acid and octanol. The reaction typically involves heating the acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include refluxing the mixture to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of immobilized enzymes as catalysts is also gaining interest due to their environmental benefits and reusability .

Chemical Reactions Analysis

Hydrolysis

Octyl 2-methylbenzoate undergoes hydrolysis in acidic or basic media, regenerating 2-methylbenzoic acid and 1-octanol:

Octyl 2-methylbenzoate+H2OH+/OH−2-Methylbenzoic acid+1-Octanol

-

Acid-Catalyzed Hydrolysis :

In 1 M HCl at 70°C, octyl benzoate hydrolyzes completely within 24 hours. The ortho-methyl group may slightly retard hydrolysis due to steric hindrance. -

Base-Catalyzed Hydrolysis :

Alkaline conditions (e.g., NaOH) accelerate hydrolysis via nucleophilic acyl substitution. For C12-15 alkyl benzoates, >90% degradation occurs within 8 hours in 0.1 M NaOH .

Transesterification

Lipase-catalyzed transesterification offers enantioselective pathways. Candida antarctica lipase B (CALB) immobilized on octyl-agarose efficiently resolves racemic mixtures of esters (Table 2) :

| Lipase | Reactor Material | Reaction Time (h) | ee_p (%) | Conversion (%) |

|---|---|---|---|---|

| CALB | Polypropylene | 24 | 63.0 | 5.8 |

| CALB | Polypropylene | 48 | 89.6 | 24.9 |

Adapted from lipase-mediated kinetic resolutions .

For this compound, similar conditions could enable enantiomeric enrichment or synthesis of chiral derivatives.

Stability and Side Reactions

-

Thermal Stability :

Alkyl benzoates degrade at temperatures >150°C, forming carboxylic acids and alkenes via β-elimination . The ortho-methyl group may enhance thermal stability by reducing molecular mobility. -

Oxidative Degradation :

Under aerobic conditions, esters can oxidize to peroxides or ketones. For benzyl alcohol derivatives, oxidative esterification intermediates include aldehydes and carbene complexes (Fig. 1) .

Industrial and Mechanistic Considerations

-

Catalyst Synergy :

Cooperative effects between IL cations (e.g., [EMIM]+) and anions (e.g., OAc−) activate hydroxyl groups, critical for esterification efficiency . -

Steric and Electronic Effects :

The ortho-methyl group in 2-methylbenzoic acid introduces steric hindrance, potentially slowing nucleophilic attack during hydrolysis or transesterification. Electronic effects from the methyl substituent may also alter resonance stabilization of intermediates.

Scientific Research Applications

Pharmaceutical Applications

Octyl 2-methylbenzoate is used as an intermediate in the synthesis of various pharmaceutical compounds. Its role as a solvent and a plasticizer enhances the formulation of drugs, particularly in controlled-release systems.

- Biocatalysis : A study demonstrated the use of lipase immobilized on octyl-agarose to achieve high enantioselectivity in the synthesis of chiral drugs. The immobilization on octyl-agarose significantly improved conversion rates compared to free lipase systems, indicating its potential for efficient drug synthesis in organic solvents .

Cosmetic Applications

In cosmetics, this compound serves as an emollient and skin-conditioning agent. It helps improve the texture and spreadability of formulations.

- Safety and Efficacy : Regulatory frameworks, such as the European Union Directive (1223/2009), mandate thorough safety assessments for cosmetic products containing this compound. Studies emphasize that products must undergo rigorous testing to ensure safety and effectiveness before market introduction .

Material Science Applications

The compound is also explored in material science for its properties related to polymer synthesis.

- Polymerization Studies : Research has shown that octyl derivatives can be used in controlled chain-growth polymerization processes, leading to materials with enhanced solubility and optical properties. For instance, poly(N-octyl-m-benzamide) has been synthesized for applications in optoelectronic devices due to its favorable π-conjugated structures .

Case Study 1: Enantioselective Synthesis

A recent study focused on the immobilization of Candida antarctica lipase B (CALB) on octyl-agarose beads for the enantioselective esterification of flurbiprofen. The results indicated that using a polypropylene reactor with octyl-agarose support led to over nine times higher conversion rates compared to traditional glass reactors, showcasing the effectiveness of this approach in pharmaceutical applications .

Case Study 2: Cosmetic Formulation

In cosmetic formulations, this compound was evaluated for its emollient properties. A comprehensive study highlighted its role in enhancing skin feel and moisture retention while ensuring compliance with safety regulations. The findings underscored the importance of ingredient selection based on both performance and regulatory standards .

Summary Table of Applications

Mechanism of Action

The mechanism by which octyl 2-methylbenzoate exerts its effects involves its interaction with various molecular targets. In drug delivery systems, it can encapsulate active pharmaceutical ingredients, enhancing their stability and bioavailability. The ester bond in this compound can undergo hydrolysis, releasing the active components at the target site .

Comparison with Similar Compounds

Similar Compounds

Ethyl benzoate: Another ester with a similar structure but different alkyl group.

Methyl benzoate: Similar ester with a shorter alkyl chain.

Butyl benzoate: Ester with a different alkyl group.

Uniqueness

Octyl 2-methylbenzoate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain esters. This makes it particularly useful in applications requiring specific solubility and stability characteristics .

Properties

CAS No. |

194725-26-3 |

|---|---|

Molecular Formula |

C16H24O2 |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

octyl 2-methylbenzoate |

InChI |

InChI=1S/C16H24O2/c1-3-4-5-6-7-10-13-18-16(17)15-12-9-8-11-14(15)2/h8-9,11-12H,3-7,10,13H2,1-2H3 |

InChI Key |

HFHCPLJKATZYOB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=CC=C1C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.